Pizuglanstat - 1244967-98-3

Pizuglanstat

Catalog Number: EVT-278711
CAS Number: 1244967-98-3
Molecular Formula: C27H36N6O4
Molecular Weight: 508.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pizuglanstat is a hematopoietic prostaglandin synthase inhibitor.
Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

Pizuglanstat's structure is characterized by a piperazine ring substituted with a phenyl group and a morpholine moiety. The chemical name for pizuglanstat is 4-(1-methyl-1H-pyrrole-2-carbonyl)-N-(4-(4-(morpholine-4-carbonyl)piperidin-1-yl)phenyl)piperazine-1-carboxamide . The InChIKey for pizuglanstat is ZNFJGCDCPYTEKF-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .

Chemical Reactions Analysis

Reactions and Technical Details

Pizuglanstat functions primarily through the inhibition of hematopoietic prostaglandin D synthase, which plays a significant role in the inflammatory processes associated with Duchenne muscular dystrophy. The compound selectively inhibits the synthesis of prostaglandin D2 in both enzymatic assays and in vivo models . The specific reaction mechanisms involve binding to the active site of the enzyme, thereby preventing the conversion of prostaglandin H2 to prostaglandin D2.

Mechanism of Action

Process and Data

The mechanism of action for pizuglanstat involves its selective inhibition of hematopoietic prostaglandin D synthase. By inhibiting this enzyme, pizuglanstat reduces the production of prostaglandin D2, which is implicated in exacerbating inflammation in muscle tissues affected by Duchenne muscular dystrophy. This action helps to mitigate the decline in motor function observed in patients with this condition .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pizuglanstat exhibits several notable physical and chemical properties:

These properties are essential for understanding its behavior in biological systems and its potential formulation as a therapeutic agent .

Applications

Scientific Uses

Pizuglanstat is primarily being developed for the treatment of Duchenne muscular dystrophy. This condition is characterized by progressive muscle degeneration due to genetic mutations affecting dystrophin production. Pizuglanstat's ability to inhibit inflammation may provide a novel therapeutic approach to managing symptoms and improving motor function in affected patients. The compound is currently undergoing Phase III clinical trials to evaluate its efficacy and safety profile .

Introduction to Pizuglanstat and Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibition

Biochemical Role of HPGDS in Inflammatory Pathways

HPGDS (EC 2.5.1.29) is a sigma-class glutathione transferase responsible for the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) in hematopoietic lineage cells, including mast cells, eosinophils, and T-helper type 2 (Th2) cells [6]. The enzymatic reaction follows this stoichiometry:

PGH₂ + Glutathione → PGD₂ + Glutathione conjugates

PGD₂ functions as a potent lipid mediator that activates two G-protein-coupled receptors: DP1 (PTGDR) and DP2/CRTH2 (GPR44). These receptors mediate diverse pro-inflammatory effects, including:

  • Chemotaxis of eosinophils and basophils
  • Vascular permeability and vasodilation
  • Enhancement of cytokine production (IL-4, IL-5, IL-13)
  • Sensitization of sensory neurons leading to hyperalgesia [6]

Table 1: Selectivity Profile of Pizuglanstat (TAS-205)

Enzyme/ReceptorIC₅₀ or Kᵢ (nM)Selectivity Ratio
HPGDS55.81 (Reference)
LPGDS>100,000>1,792
Cyclooxygenase-1>100,000>1,792
Cyclooxygenase-2>100,000>1,792
DP1 Receptor>100,000>1,792
CRTH2 Receptor>100,000>1,792

Pizuglanstat exhibits exceptional biochemical selectivity, demonstrating potent inhibition of HPGDS (IC₅₀ = 55.8 nM) with no significant activity against lipocalin-type prostaglandin D synthase (LPGDS), cyclooxygenase isoforms (COX-1, COX-2), or PGD₂ receptors (DP1, CRTH2) even at concentrations exceeding 100,000 nM [6]. This specificity is pharmacologically significant as it minimizes off-target effects on constitutive prostaglandin synthesis pathways. The compound achieves inhibition through competitive binding at the glutathione-binding site of HPGDS, effectively blocking the conjugation reaction essential for PGD₂ synthesis [6].

Pathophysiological Relevance of HPGDS in Neuromuscular Degeneration

In Duchenne muscular dystrophy, the absence of dystrophin protein leads to recurrent muscle fiber damage, triggering chronic inflammation that paradoxically exacerbates tissue degeneration. HPGDS is markedly upregulated in necrotic muscle fibers and inflammatory infiltrates in both DMD patients and animal models [4] [8]. Key pathophysiological mechanisms linking HPGDS/PGD₂ to disease progression include:

  • Amplification of Inflammation: PGD₂ acts as a chemoattractant for neutrophils and macrophages, leading to sustained inflammatory cell infiltration in damaged muscle tissue. This creates a vicious cycle of inflammation and tissue damage [8].

  • Fibrosis Promotion: Chronic PGD₂ exposure stimulates fibroblast proliferation and collagen deposition through DP2 receptor activation. In the mdx mouse model of DMD, HPGDS inhibition with pizuglanstat analogs reduced fibrosis by approximately 30% in tibialis anterior muscle [8].

  • Impairment of Muscle Regeneration: Elevated PGD₂ levels inhibit the differentiation of satellite cells into mature myotubes, compromising endogenous muscle repair mechanisms. This effect is mediated through suppression of myogenic transcription factors including MyoD and myogenin [8].

  • Microvascular Dysfunction: PGD₂ induces vasodilation and vascular permeability, contributing to edema formation in damaged muscle tissue. This microvascular dysfunction may further compromise nutrient and oxygen delivery to regenerating fibers [6].

Table 2: Pathophysiological Changes in DMD Muscle and HPGDS/PGD₂ Involvement

Pathological FeatureHPGDS/PGD₂ ContributionEffect of HPGDS Inhibition
Muscle NecrosisUpregulated in necrotic fibers; PGD₂ enhances leukocyte-mediated damage20-25% reduction in necrotic area in mdx mice [8]
FibrosisStimulates fibroblast collagen production~30% reduction in collagen deposition [8]
Regenerating FibersInhibits satellite cell differentiationIncreased centronucleated fibers (indicator of regeneration) [8]
Inflammatory InfiltrateChemoattractant for eosinophils, macrophagesReduced CD68+ macrophages in muscle tissue [8]
Serum BiomarkersElevated creatine kinase (CK-MM)~50% reduction in serum CK-MM activity [8]

Clinical evidence supports the relevance of this pathway in human DMD. Patients demonstrate significantly elevated urinary concentrations of tetranor-prostaglandin D metabolite (t-PGDM), a stable PGD₂ metabolite, with levels increasing with disease progression. Notably, t-PGDM/Creatinine ratios exceed 5.0 ng/mg in DMD patients aged ≥8 years, correlating with functional decline [4] [10].

Rationale for Targeting HPGDS in Duchenne Muscular Dystrophy (DMD)

The therapeutic rationale for pizuglanstat in DMD stems from multiple compelling factors that address critical limitations of current therapies:

Mutation-Agnostic Mechanism: Unlike exon-skipping therapies or stop-codon readthrough agents that target specific dystrophin mutations (affecting only subsets of patients), HPGDS inhibition addresses the downstream inflammatory pathology common to all DMD patients regardless of their specific dystrophin mutation [3] [10]. This universal applicability potentially extends treatment to the entire DMD population.

Complementary Mechanism to Corticosteroids: While corticosteroids remain standard care for DMD, their long-term use causes debilitating side effects including osteoporosis, growth retardation, and metabolic disturbances. Pizuglanstat offers a non-steroidal anti-inflammatory approach that specifically targets the PGD₂ pathway implicated in muscle necrosis. In clinical studies, approximately 80% of participants received background steroid therapy alongside TAS-205 without observed safety concerns, suggesting potential for combination regimens [10].

Disease-Modifying Potential: Evidence suggests HPGDS inhibition may modify disease progression beyond symptomatic management. In a Phase II trial, DMD patients receiving pizuglanstat demonstrated:

  • Attenuated decline in 6-minute walk distance (6MWD): Low-dose group walked 13.5 meters more than placebo (p=0.056); high-dose group walked 9.5 meters more (p=0.28) after 24 weeks
  • Preservation of muscle volume: High-dose treatment significantly reduced loss of lower right leg muscle volume versus placebo (p<0.05)
  • Dose-dependent suppression of urinary t-PGDM: 31.2% reduction in low-dose and 25.7% reduction in high-dose groups [10]

Biochemical Target Engagement: Clinical studies consistently demonstrate pizuglanstat's ability to engage its molecular target in humans. After administration, plasma concentrations peak within 0.5 hours with a geometric mean half-life of 7.7 hours [1]. This pharmacokinetic profile supports twice-daily dosing to maintain therapeutic concentrations. Importantly, Phase I studies confirmed dose-dependent reductions in urinary PGD₂ metabolites, verifying biochemical efficacy across the dose range of 1.67–13.33 mg/kg [4].

Table 3: Comparative Therapeutic Approaches in DMD Development

Therapeutic ApproachExample AgentsPrimary TargetPatient ApplicabilityPotential Limitations
HPGDS InhibitionPizuglanstat (TAS-205)Inflammatory pathwayAll DMD patientsRequires chronic administration
Exon SkippingEteplirsen, GolodirsenSpecific dystrophin exonsMutation-specific subsets (~13% for exon 51 skipping)Limited applicability; repeated administration
Gene TherapyDelandistrogene moxeparvovecMicrodystrophin deliveryAmbulatory patients aged 4-5Immunogenicity; limited durability; high cost
Anti-fibroticPamrevlumabCTGFAll DMD patientsTargets late-stage pathology
HDAC InhibitionGivinostatEpigenetic regulationAll DMD patientsPotential hematological side effects

Potential Synergistic Effects: Preclinical evidence suggests HPGDS inhibitors may complement other therapeutic mechanisms. In allergic rhinitis models, TAS-205 demonstrated additive effects when combined with montelukast (a leukotriene receptor antagonist) or fexofenadine (an antihistamine) [6]. While not yet evaluated in DMD, this suggests potential for future combination approaches targeting multiple inflammatory pathways.

The ongoing Phase III REACH-DMD study (NCT04587908) aims to confirm these benefits in a larger patient population over 52 weeks of treatment, with results anticipated to support regulatory approval applications [3] [7]. This trial represents a critical step in evaluating whether HPGDS inhibition can deliver meaningful disease modification for DMD patients across all stages of this progressive neuromuscular disorder.

Properties

CAS Number

1244967-98-3

Product Name

Pizuglanstat

IUPAC Name

4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide

Molecular Formula

C27H36N6O4

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C27H36N6O4/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36)

InChI Key

ZNFJGCDCPYTEKF-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5

Solubility

Soluble in DMSO

Synonyms

Pizuglanstat

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.